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Compound of Interest

Compound Name: Olsalazine-13C12 Sodium Salt

Cat. No.: B1159661

Get Quote

Methodology: Isotope Dilution LC-MS/MS (ID-LC-MS/MS) Analyte: Olsalazine (3,3'-azobis-6-

hydroxybenzoic acid) Internal Standard: Olsalazine-13C12 Matrices: Human Plasma, Serum,

Urine[1][2]

Introduction & Scientific Rationale
Olsalazine is a prodrug composed of two 5-aminosalicylic acid (5-ASA) molecules linked by an

azo bond (

).[1][2] While effective for Ulcerative Colitis, its bioanalysis presents two distinct challenges that
standard generic protocols fail to address:

Azo-Bond Instability: The azo linkage is susceptible to reductive cleavage by azoreductase

enzymes present in fecal bacteria and, to a lesser extent, in non-sterile biological fluids or

during improper sample handling.[2] This mimics the drug's metabolic activation, leading to

artificial under-estimation of Olsalazine and over-estimation of Mesalamine (5-ASA).[1][2]

Ionic Complexity: As a dicarboxylic acid with two phenolic hydroxyls, Olsalazine is highly

polar and acidic.[1][2] This results in poor retention on standard C18 columns without specific

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1159661#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/22419
https://www.caymanchem.com/product/23661/olsalazine-sodium-salt
https://pubchem.ncbi.nlm.nih.gov/compound/22419
https://www.caymanchem.com/product/23661/olsalazine-sodium-salt
https://www.caymanchem.com/product/23661/olsalazine-sodium-salt
https://pubchem.ncbi.nlm.nih.gov/compound/22419
https://www.caymanchem.com/product/23661/olsalazine-sodium-salt
https://pubchem.ncbi.nlm.nih.gov/compound/22419
https://www.caymanchem.com/product/23661/olsalazine-sodium-salt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1159661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


pH control and significant ion suppression from matrix phospholipids in negative-mode ESI.

[1][2]

Why Olsalazine-13C12? Deuterated analogs (

) often suffer from deuterium-hydrogen exchange (D/H exchange) at the acidic phenolic sites or
slight chromatographic separation from the analyte due to isotope effects.[1][2] Olsalazine-
13C12, with the stable carbon-13 label incorporated into the aromatic rings, is chemically
identical to the analyte but mass-resolved. It co-elutes perfectly, compensating for matrix
effects and ionization variability in real-time.[1][2]

Chemical Properties & Reagents
Property

Olsalazine
(Analyte)

Olsalazine-13C12
(IS)

Implication for
Protocol

Formula Mass Shift: +12 Da

MW 302.24 g/mol ~314.2 g/mol Distinct precursor ions

pKa pKa1 ~2.5, pKa2 ~11 Same

Acidic: Retains on

Anion Exchange

(WAX)

LogP ~3.1 (Unionized) Same
Hydrophobic enough

for C18 if acidified

Solubility
DMSO, Methanol,

High pH Water
Same

Stock solutions must

be in DMSO/MeOH

Sample Preparation Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8] Protocol A (SPE) is the "Gold Standard" for

high sensitivity and phospholipid removal.[1][2] Protocol B (PPT) is a "Rapid Screen" for high-

concentration samples.[1][2]

Critical Pre-Analytical Step: Stabilization[1][2]
Temperature: All processing must occur on wet ice (

).
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Antimicrobial Precaution: For urine samples, add 1% Formic Acid immediately upon

collection to inhibit bacterial azoreductase activity and stabilize the azo bond.

Protocol A: Weak Anion Exchange (WAX) SPE
(Recommended)
Target Audience: PK studies requiring LLOQ < 1 ng/mL and minimal matrix effect.[1][2]

Rationale: Olsalazine is negatively charged at neutral pH.[1][2] A Weak Anion Exchange (WAX)

sorbent captures the drug by charge, allowing rigorous organic washing to remove neutral

lipids and phospholipids before elution.[2]

Conditioning:

1 mL Methanol[1][2]

1 mL Water[1][2]

Sample Pre-treatment:

Mix 200 µL Plasma/Urine + 20 µL IS Working Sol. (500 ng/mL Olsalazine-13C12).[1][2]

Add 600 µL 2% Formic Acid in water (Acidifies matrix to disrupt protein binding, but

ensures WAX retention if pH < pKa of sorbent? Correction: For WAX, we want the analyte

ionized. Olsalazine pKa is low (~2.5).[1][2] We should load at pH ~5-6 to ensure it is

anionic, or use MAX (Mixed-mode Anion Exchange).[1][2]

Refined Step: Use MAX (Strong Anion Exchange) or WAX.[1][2] Loading at pH 7 (Water)

ensures Olsalazine is ionized (

).[1][2]

Corrected Pre-treatment: Dilute sample 1:1 with 50 mM Ammonium Acetate (pH 7).

Loading:

Load pre-treated sample onto Oasis MAX or Strata-X-A cartridge (30 mg).[1][2]
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Flow rate: 1 mL/min.[1][2]

Wash 1 (Matrix Removal):

1 mL 5% Ammonium Hydroxide in Water (Removes proteins/neutrals).[1][2]

Wash 2 (Lipid Removal):

1 mL Methanol (Elutes neutrals/lipids while analyte stays bound by charge).[1][2]

Elution:

2 x 250 µL 2% Formic Acid in Methanol (Acidification neutralizes the drug/sorbent

interaction, releasing the analyte).[2]

Reconstitution:

Evaporate to dryness (

,

). Reconstitute in 100 µL Mobile Phase.

Protocol B: Protein Precipitation (PPT)
Target Audience: Discovery phase, high concentrations (>50 ng/mL).[1][2]

Aliquot 50 µL Plasma into a 96-well plate.

Add 200 µL Acetonitrile containing 0.1% Formic Acid and IS (Olsalazine-13C12).

Note: Acidified ACN ensures protein crashing and stops enzymatic activity.[1]

Vortex vigorously (2 min).

Centrifuge at 4,000 x g for 10 min (

).

Transfer 100 µL supernatant to a fresh plate.
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Dilute with 100 µL Water (to match initial mobile phase strength).

LC-MS/MS Conditions
Chromatographic Logic: A C18 column is sufficient if the mobile phase is acidic (keeping

Olsalazine protonated/hydrophobic).[1][2] However, a Phenyl-Hexyl column provides superior

selectivity for the aromatic azo-structure through pi-pi interactions.[1][2]

Column: Phenomenex Kinetex Phenyl-Hexyl or Waters BEH C18 (

mm, 1.7 µm).[1][2]

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.[1][2]

Gradient:

0.0 min: 10% B[1][2]

0.5 min: 10% B

3.0 min: 95% B[1][2]

4.0 min: 95% B[1][2]

4.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (ESI Negative Mode): Olsalazine ionizes best in negative

mode (

) due to the carboxylic acid groups.[1][2]
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Compound
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (V)

Mechanistic
Origin

Olsalazine 301.0 152.0 25

Cleavage of Azo

bond (forming 5-

ASA radical)

301.0 257.0 15

Loss of

(

)

Olsalazine-

13C12
313.0 158.0 25

Symmetric

cleavage of

labeled ring

313.0 269.0 15 Loss of

Note: The +12 Da shift in the precursor (301->313) confirms the label. The product ion 152 (5-

ASA) shifts to 158 (+6 Da), confirming the label is on the benzene ring.[2]

Method Validation & Quality Control
To ensure Trustworthiness, the method must demonstrate the following performance metrics

(based on FDA/EMA Bioanalytical Guidelines):

Linearity:

ng/mL (

).[1][2][9][10]

Recovery: Compare analyte peak area (pre-extraction spike) vs. post-extraction spike.

Target:

for SPE.

Matrix Factor: Compare IS-normalized response in matrix vs. solvent. Value should be
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.[1][2]

Crucial Check: If Matrix Factor < 0.8, phospholipids are suppressing the signal. Switch

from PPT to Protocol A (WAX SPE).

Stability:

Bench-top: 4 hours on ice (Verify azo bond stability).

Freeze-Thaw: 3 cycles at

.

Visual Workflows
Figure 1: Decision Matrix for Sample Preparation
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Caption: Decision tree selecting between Protein Precipitation (PPT) for speed and Solid

Phase Extraction (SPE) for high-sensitivity applications.

Figure 2: Chemical Logic of Extraction

Olsalazine
(Acidic, pKa ~2.5)

Load at pH 7
(Ionized: R-COO-)

WAX Sorbent
(Positively Charged)

Ionic Binding
(Strong Retention)

Electrostatic Organic Wash
(MeOH)

Remove Neutral Lipids
(Phospholipids)

Elute with Acid
(2% Formic Acid)

Analyte Neutralized
(R-COOH) -> Releases

Click to download full resolution via product page

Caption: Mechanism of Weak Anion Exchange (WAX) SPE. pH switching is utilized to bind the

analyte while washing away interferences, then eluting by neutralizing the acid group.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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